![molecular formula C9H9F2NO4 B1517837 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid CAS No. 1096901-30-2](/img/structure/B1517837.png)
2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid
Overview
Description
Scientific Research Applications
Medicine: Fluorescent Chemosensors
This compound has been utilized in the development of fluorescent chemosensors, particularly for the detection of Mg2+ ions . These sensors are valuable for diagnosing and monitoring various health conditions, as Mg2+ ions play a crucial role in numerous physiological processes.
Agriculture: Crop Protection
In agriculture, derivatives of this compound could be explored for their potential in crop protection. The presence of fluorine atoms is known to enhance the biological activity of agrochemicals, making them more effective against pests .
Material Science: Advanced Material Synthesis
The unique properties of this compound, especially its fluorinated moieties, could be significant in synthesizing advanced materials. These materials might exhibit enhanced stability and performance due to the electron-withdrawing effects of the fluorine atoms .
Environmental Science: Pollution Monitoring
The compound’s potential applications in environmental science include pollution monitoring. Its ability to act as a chemosensor can be adapted to detect various environmental pollutants, aiding in the assessment and management of environmental health .
Analytical Chemistry: Molecular Probes
In analytical chemistry, 2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid can serve as a molecular probe. Its structure allows for the development of assays and tests that can detect, quantify, and study different chemical species .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure suggests potential use in biochemistry for enzyme inhibition studies. The difluoromethoxy and methoxy groups could interact with active sites of enzymes, providing insights into enzyme mechanisms and pathways .
Pharmacology: Drug Development
In pharmacology, the compound could be a precursor in drug development. Its fluorinated structure may contribute to the medicinal properties of new pharmacological agents, potentially leading to the creation of novel medications .
Chemical Engineering: Process Optimization
Lastly, in chemical engineering, this compound could be involved in process optimization. Its stability under various conditions can be advantageous in designing and improving chemical processes and production methods .
properties
IUPAC Name |
2-amino-5-(difluoromethoxy)-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-6-3-5(12)4(8(13)14)2-7(6)16-9(10)11/h2-3,9H,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVWLHHXAMIXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(difluoromethoxy)-4-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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